ethyl (2-formyl-1H-imidazol-1-yl)acetate
Description
Ethyl (2-formyl-1H-imidazol-1-yl)acetate is a substituted imidazole derivative characterized by a formyl group (-CHO) at the 2-position of the imidazole ring and an ethyl ester (-COOEt) linked via a methylene bridge.
The formyl group confers unique reactivity, making the compound a versatile intermediate for further functionalization, such as condensation reactions or nucleophilic additions. Its molecular formula is C₈H₁₀N₂O₃, with a molecular weight of 182.18 g/mol. Applications span pharmaceuticals, agrochemicals, and materials science, leveraging the imidazole ring’s bioactivity and coordination properties .
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl 2-(2-formylimidazol-1-yl)acetate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)5-10-4-3-9-7(10)6-11/h3-4,6H,2,5H2,1H3 |
InChI Key |
WZDJXMZEEXDEDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CN=C1C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Position and Reactivity :
- The formyl group at the 2-position (target compound) enhances electrophilicity compared to methyl or nitro substituents, enabling Schiff base formation or cross-coupling reactions .
- Nitro groups (e.g., in Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate) improve thermal stability but reduce solubility due to increased molecular weight and polarity .
Crystallographic and Intermolecular Interactions :
- Benzimidazole derivatives (e.g., Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate) exhibit planar structures with π-π stacking (centroid distance: 3.713 Å) and C–H···N hydrogen bonds, enhancing crystalline packing efficiency .
- The target compound’s formyl group may disrupt planarity, reducing crystal stability compared to methyl-substituted analogues.
Biological and Industrial Applications :
- Fluorinated derivatives (e.g., Ethyl 2-(5-fluoro-1H-benzo[d]imidazol-2-yl)acetate) are prioritized in agrochemicals due to fluorine’s metabolic resistance and lipophilicity .
- Carboxylic acid derivatives (e.g., 2-(1H-imidazol-1-yl)acetic acid) lack ester groups, making them more water-soluble but less suitable for lipid membrane penetration .
Similarity Analysis (Based on )
| Compound Name | Similarity Score | Key Differences |
|---|---|---|
| 2-(1H-Imidazol-1-yl)acetic acid | 0.85 | Carboxylic acid replaces ester; higher polarity |
| Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate | 0.81 | Ethyl substituent instead of formyl |
| Ethyl 1-methyl-1H-imidazole-2-carboxylate | 0.76 | Methyl at 1-position; ester at 2-position |
The target compound’s similarity score of 0.85 with 2-(1H-imidazol-1-yl)acetic acid underscores the critical role of the ester group in modulating lipophilicity and bioavailability. Lower scores for ethyl- or methyl-substituted analogues reflect reduced electrophilicity and functional versatility .
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